
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The presence of the anilino and triethylstannyl groups in the molecule adds unique properties that make it valuable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with a suitable pyrrolidine-2,5-dione precursor. The triethylstannyl group is introduced through a stannylation reaction, which can be achieved using triethylstannyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The anilino and triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The anilino group can interact with proteins and enzymes, potentially inhibiting their activity. The triethylstannyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have similar structures but different substituents, leading to different biological activities.
1-Ethyl-pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione core but lacks the anilino and triethylstannyl groups.
Uniqueness
The presence of both anilino and triethylstannyl groups in 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione makes it unique. These groups confer specific chemical and biological properties that are not observed in similar compounds. For example, the triethylstannyl group enhances lipophilicity, which can improve the compound’s interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
74595-33-8 |
|---|---|
Molekularformel |
C16H24N2O2Sn |
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
3-anilino-1-triethylstannylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2.3C2H5.Sn/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7;3*1-2;/h1-5,8,11H,6H2,(H,12,13,14);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
GUAYPBGFTBLTOV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)N1C(=O)CC(C1=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


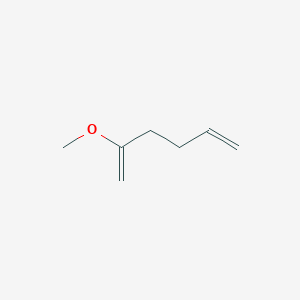
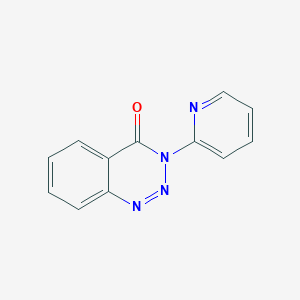
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
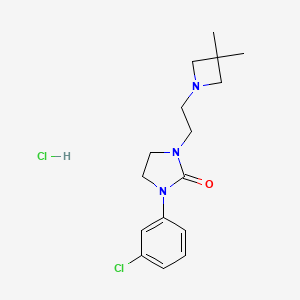
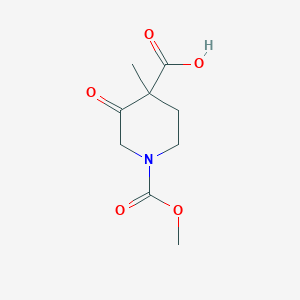
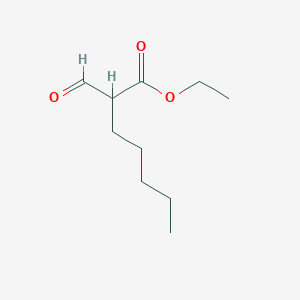
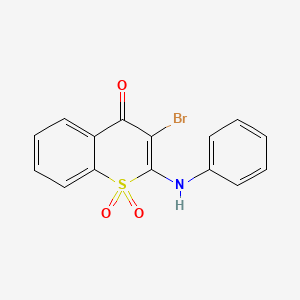
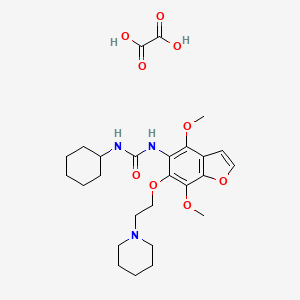

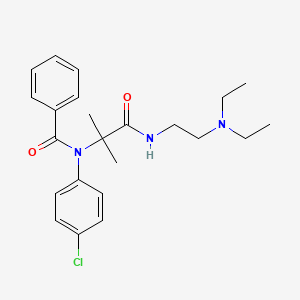
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
